molecular formula C17H17NO3 B253133 N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide

N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide

Cat. No. B253133
M. Wt: 283.32 g/mol
InChI Key: XLAJPFNNVRLCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide, also known as AM404, is a synthetic compound that is commonly used in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Mechanism of Action

N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide works by inhibiting the uptake of anandamide by fatty acid amide hydrolase (FAAH), the enzyme responsible for breaking down anandamide in the body. This leads to an increase in the levels of anandamide in the brain, which can activate cannabinoid receptors and produce a range of physiological effects.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. It has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide in lab experiments is its ability to selectively inhibit the uptake of anandamide without affecting other neurotransmitters. This allows researchers to study the specific effects of anandamide on various biological processes. However, one limitation of using N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are many future directions for research on N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide. One area of interest is its potential as a treatment for various neurological disorders, including chronic pain, epilepsy, and multiple sclerosis. Another area of interest is its role in modulating the immune system, which could have implications for the treatment of autoimmune diseases. Additionally, further research is needed to understand the long-term effects of N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide use and its potential for addiction.

Synthesis Methods

N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide is synthesized by reacting 4-acetylphenyl chloride with 2-methylphenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. This synthesis method has been optimized to produce high yields of N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide with high purity.

Scientific Research Applications

N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide has been extensively used in scientific research to study various biological processes. Its ability to inhibit the uptake of the endocannabinoid anandamide has been of particular interest in the field of neuroscience. Anandamide is a neurotransmitter that plays a role in pain perception, mood regulation, and appetite. By inhibiting its uptake, N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide can increase the levels of anandamide in the brain, leading to various physiological effects.

properties

Product Name

N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C17H17NO3/c1-12-5-3-4-6-16(12)21-11-17(20)18-15-9-7-14(8-10-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20)

InChI Key

XLAJPFNNVRLCFF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)C

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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